molecular formula C25H53N3O11 B609394 N-(acid-PEG3)-N-bis(PEG3-amine) CAS No. 2183440-35-7

N-(acid-PEG3)-N-bis(PEG3-amine)

Cat. No. B609394
M. Wt: 571.71
InChI Key: HHEQPDRTEWXDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(acid-PEG3)-N-bis(PEG3-amine)” is a compound that is used in medical research, drug-release, nanotechnology, and new materials research . It has a molecular weight of 615 and a molecular formula of C27H37N9O8 .


Synthesis Analysis

The synthesis of “N-(acid-PEG3)-N-bis(PEG3-amine)” involves the use of a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .


Molecular Structure Analysis

The molecular structure of “N-(acid-PEG3)-N-bis(PEG3-amine)” includes a functional group of Folic Acid and Amine . The hydrophilic PEG spacer increases solubility in aqueous media .


Chemical Reactions Analysis

The terminal carboxylic acid of “N-(acid-PEG3)-N-bis(PEG3-amine)” can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Scientific Research Applications

Application 1: Biochemical Research

  • Specific Scientific Field: Biochemical Research
  • Summary of the Application: “N-(acid-PEG3)-N-bis(PEG3-amine)”, also known as Fmoc-N-amido-PEG3-acid, is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
  • Methods of Application: The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This property makes it useful in various biochemical research applications.
  • Results or Outcomes: While specific results or outcomes were not found in the source, the use of this compound in biochemical research can potentially lead to the development of new materials, functional coatings, and other active compounds .

Application 2: Medical Research

  • Specific Scientific Field: Medical Research
  • Summary of the Application: Fmoc-N-amido-PEG3-acid is used in medical research for drug-release, nanotechnology, and cell culture . It is also used in the study of ligand, polypeptide synthesis support, a graft polymer compounds, and new materials .
  • Methods of Application: The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
  • Results or Outcomes: While specific results or outcomes were not found in the source, the use of this compound in medical research can potentially lead to the development of new drugs and therapies .

Application 3: PROTAC Linkers

  • Specific Scientific Field: Biochemical Research
  • Summary of the Application: “N-(acid-PEG3)-N-bis(PEG3-amine)” can be used as a PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are a class of bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein to induce its degradation .
  • Methods of Application: The compound can be used to connect two functional motifs of a PROTAC, a target protein binder and an E3 ligase recruiter . The insertion of PEG increases the water-solubility of the molecules .
  • Results or Outcomes: The use of this compound as a PROTAC linker can potentially lead to the development of new therapeutic agents .

Application 4: Click Chemistry

  • Specific Scientific Field: Biochemical Research
  • Summary of the Application: “N-(acid-PEG3)-N-bis(PEG3-amine)” can be used in click chemistry . Click chemistry is a type of chemical reaction that is characterized by its efficiency, selectivity, and versatility .
  • Methods of Application: The compound can be used for the conjugation of carboxylic derivatives (by acylation of the amine group) with alkynes (via a click chemistry reaction) .
  • Results or Outcomes: The use of this compound in click chemistry can potentially lead to the development of new materials and bioconjugates .

Application 5: Click Chemistry

  • Specific Scientific Field: Biochemical Research
  • Summary of the Application: “N-(acid-PEG3)-N-bis(PEG3-amine)” can be used in click chemistry . Click chemistry is a type of chemical reaction that is characterized by its efficiency, selectivity, and versatility .
  • Methods of Application: The compound can be used for the conjugation of carboxylic derivatives (by acylation of the amine group) with alkynes (via a click chemistry reaction) .
  • Results or Outcomes: The use of this compound in click chemistry can potentially lead to the development of new materials and bioconjugates .

Application 6: Bioconjugation Reagents

  • Specific Scientific Field: Biochemical Research
  • Summary of the Application: “N-(acid-PEG3)-N-bis(PEG3-amine)” can be used as a bioconjugation reagent . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
  • Methods of Application: The compound can be used to connect two functional motifs of a bioconjugate, a target protein binder and an E3 ligase recruiter . The insertion of PEG increases the water-solubility of the molecules .
  • Results or Outcomes: The use of this compound as a bioconjugation reagent can potentially lead to the development of new therapeutic agents .

Future Directions

“N-(acid-PEG3)-N-bis(PEG3-amine)” has potential applications in various fields including medical research, drug-release, nanotechnology, and new materials research . Its use in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings are some of the active compound aspects that could be explored further .

properties

IUPAC Name

3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H53N3O11/c26-2-8-32-14-20-38-23-17-35-11-5-28(6-12-36-18-24-39-21-15-33-9-3-27)4-10-34-16-22-37-19-13-31-7-1-25(29)30/h1-24,26-27H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEQPDRTEWXDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H53N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(acid-PEG3)-N-bis(PEG3-amine)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(acid-PEG3)-N-bis(PEG3-amine)
Reactant of Route 2
N-(acid-PEG3)-N-bis(PEG3-amine)
Reactant of Route 3
N-(acid-PEG3)-N-bis(PEG3-amine)
Reactant of Route 4
N-(acid-PEG3)-N-bis(PEG3-amine)
Reactant of Route 5
N-(acid-PEG3)-N-bis(PEG3-amine)
Reactant of Route 6
N-(acid-PEG3)-N-bis(PEG3-amine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.